molecular formula C16H18N2 B3152286 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 732966-30-2

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B3152286
CAS No.: 732966-30-2
M. Wt: 238.33 g/mol
InChI Key: NYLGUAQJVCOUNP-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the class of 1,2,3,4-tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in the field of medicinal chemistry . The structure of this compound consists of a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, which is further substituted with an amine group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The amine group at the 7th position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted analogs depending on the reagents used.

Scientific Research Applications

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-16-7-6-14-8-9-18(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLGUAQJVCOUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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